3-methyloxetan-3-yl 4-nitrophenyl carbonate
Overview
Description
“3-methyloxetan-3-yl 4-nitrophenyl carbonate” is a chemical compound with the molecular formula C11H11NO6 . It has a molecular weight of 253.21 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-methyloxetan-3-yl 4-nitrophenyl carbonate” are not fully detailed in the search results. It is known that it should be stored in an inert atmosphere, under -20°C .Scientific Research Applications
Biodegradation and Environmental Remediation : The compound 3-methyl-4-nitrophenol, a breakdown product of the insecticide fenitrothion, is degraded by the bacterium Ralstonia sp. SJ98. This organism can utilize 3-methyl-4-nitrophenol as its sole carbon and energy source, indicating its potential use in bioremediation of environments contaminated with fenitrothion (Bhushan et al., 2000).
Electrochromic Materials : A study on the synthesis of polymers using monomers related to 3-methyloxetan-3-yl 4-nitrophenyl carbonate for electrochromic devices was conducted. These polymers displayed promising properties like high optical contrasts and fast switching speeds, suitable for electrochromic applications in the near-infrared region (Li et al., 2017).
DNA-binding and Biological Activities : Compounds structurally related to 3-methyloxetan-3-yl 4-nitrophenyl carbonate have been studied for their DNA interaction, which is crucial for their potential anti-cancer properties. Additionally, these compounds exhibited antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015).
Corrosion Inhibition : Yttrium 3-(4-nitrophenyl)-2-propenoate, a compound related to 3-methyloxetan-3-yl 4-nitrophenyl carbonate, has been identified as an effective corrosion inhibitor for copper alloy in chloride solutions. This discovery is significant for protecting materials in corrosive environments (Nam et al., 2016).
Synthesis of Diverse Chemical Compounds : Research into the synthesis of various derivatives and compounds involving nitrophenyl groups, such as 4-nitrophenyl, has been conducted. These studies are crucial for the development of new materials and pharmaceuticals (Kolyamshin et al., 2021).
properties
IUPAC Name |
(3-methyloxetan-3-yl) (4-nitrophenyl) carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-11(6-16-7-11)18-10(13)17-9-4-2-8(3-5-9)12(14)15/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKWRFJBQOEVKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyloxetan-3-yl 4-nitrophenyl carbonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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